

physicochemical properties of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile

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Compound of Interest

Compound Name: 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile

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An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of **4-bromo-1-methyl-1H-pyrazole-5-carbonitrile**, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and critical safety information. The guide synthesizes data from established chemical databases and scientific literature to present a holistic profile of the compound, ensuring technical accuracy and practical utility.

Chemical Identity and Structural Elucidation

4-bromo-1-methyl-1H-pyrazole-5-carbonitrile is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The strategic placement of the bromo, methyl, and cyano groups on the pyrazole scaffold imparts specific reactivity and physical properties, making it a valuable intermediate in organic synthesis.

IUPAC Name: **4-bromo-1-methyl-1H-pyrazole-5-carbonitrile**^[1] CAS Number: 327099-80-9^[1] Molecular Formula: C₅H₄BrN₃^[1]

The structural arrangement of these functional groups is paramount to understanding the molecule's behavior. The electron-withdrawing nature of the nitrile (cyano) group and the

bromine atom influences the electron density of the pyrazole ring, affecting its aromaticity and reactivity in nucleophilic and electrophilic substitution reactions. The N-methyl group prevents tautomerism, locking the substitution pattern.

Caption: Chemical structure of **4-bromo-1-methyl-1H-pyrazole-5-carbonitrile**.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
IUPAC Name	4-bromo-1-methylpyrazole-5-carbonitrile	PubChem[1]
CAS Number	327099-80-9	PubChem[1]
Molecular Formula	C ₅ H ₄ BrN ₃	PubChem[1]
InChI Key	MLHTXTFSAKYMMD-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	CN1C(=C(C=N1)Br)C#N	PubChem[1]
Synonyms	4-bromo-2-methylpyrazole-3-carbonitrile	PubChem[1]

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of a compound are fundamental to its application, providing insights into its purity, stability, and intermolecular interactions.

Scalar Properties

These macroscopic properties are essential for handling, formulation, and reaction setup.

Table 2: Key Physicochemical Properties

Property	Value	Source
Molecular Weight	186.01 g/mol	PubChem[1]
Monoisotopic Mass	184.95886 Da	PubChem[1]
Physical Form	Solid (Crystals or powder)	Thermo Scientific[2]
Color	White	Thermo Scientific[2]
Melting Point	102.0 - 110.0 °C	Thermo Scientific[2]

Expert Insight: The relatively high melting point for a molecule of this size suggests significant intermolecular forces in the solid state. These likely arise from dipole-dipole interactions involving the polar nitrile group and the pyrazole ring, contributing to a stable crystal lattice. The broad melting range reported by some suppliers may indicate the presence of impurities or polymorphic forms.

Solubility Profile

While quantitative solubility data is not extensively published, a qualitative assessment can be made based on the molecular structure. The compound is expected to have low solubility in water due to the hydrophobic bromine atom and the overall molecular structure. It is anticipated to be soluble in common polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and chlorinated solvents like dichloromethane and chloroform.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural confirmation and purity assessment.

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Key expected absorption bands include:
 - $\sim 2210\text{-}2230\text{ cm}^{-1}$: A strong, sharp peak characteristic of the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration. The conjugation with the pyrazole ring may shift this frequency slightly.
 - $\sim 1500\text{-}1600\text{ cm}^{-1}$: Peaks corresponding to the $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations within the aromatic pyrazole ring.

- $\sim 2950\text{-}3000\text{ cm}^{-1}$: C-H stretching vibrations from the methyl group.
- $\sim 500\text{-}700\text{ cm}^{-1}$: A peak corresponding to the C-Br stretching vibration.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Two key signals are predicted:
 - A singlet integrating to 3 protons, likely in the range of δ 3.8-4.2 ppm, corresponding to the N-methyl (N-CH₃) group.
 - A singlet integrating to 1 proton, likely in the range of δ 7.5-8.0 ppm, corresponding to the lone proton on the pyrazole ring (C3-H).
 - ^{13}C NMR: The carbon NMR spectrum should show five distinct signals, one for each unique carbon atom in the molecule: the methyl carbon, the C3, C4, and C5 ring carbons, and the nitrile carbon.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is crucial for confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion: one at $m/z \approx 185$ (for $\text{C}_5\text{H}_4^{79}\text{BrN}_3$) and another at $m/z \approx 187$ (for $\text{C}_5\text{H}_4^{81}\text{BrN}_3$).

Experimental Protocols for Property Verification

To ensure trustworthiness and reproducibility, the following are standardized protocols for the characterization of **4-bromo-1-methyl-1H-pyrazole-5-carbonitrile**.

Protocol 1: Melting Point Determination via Capillary Method

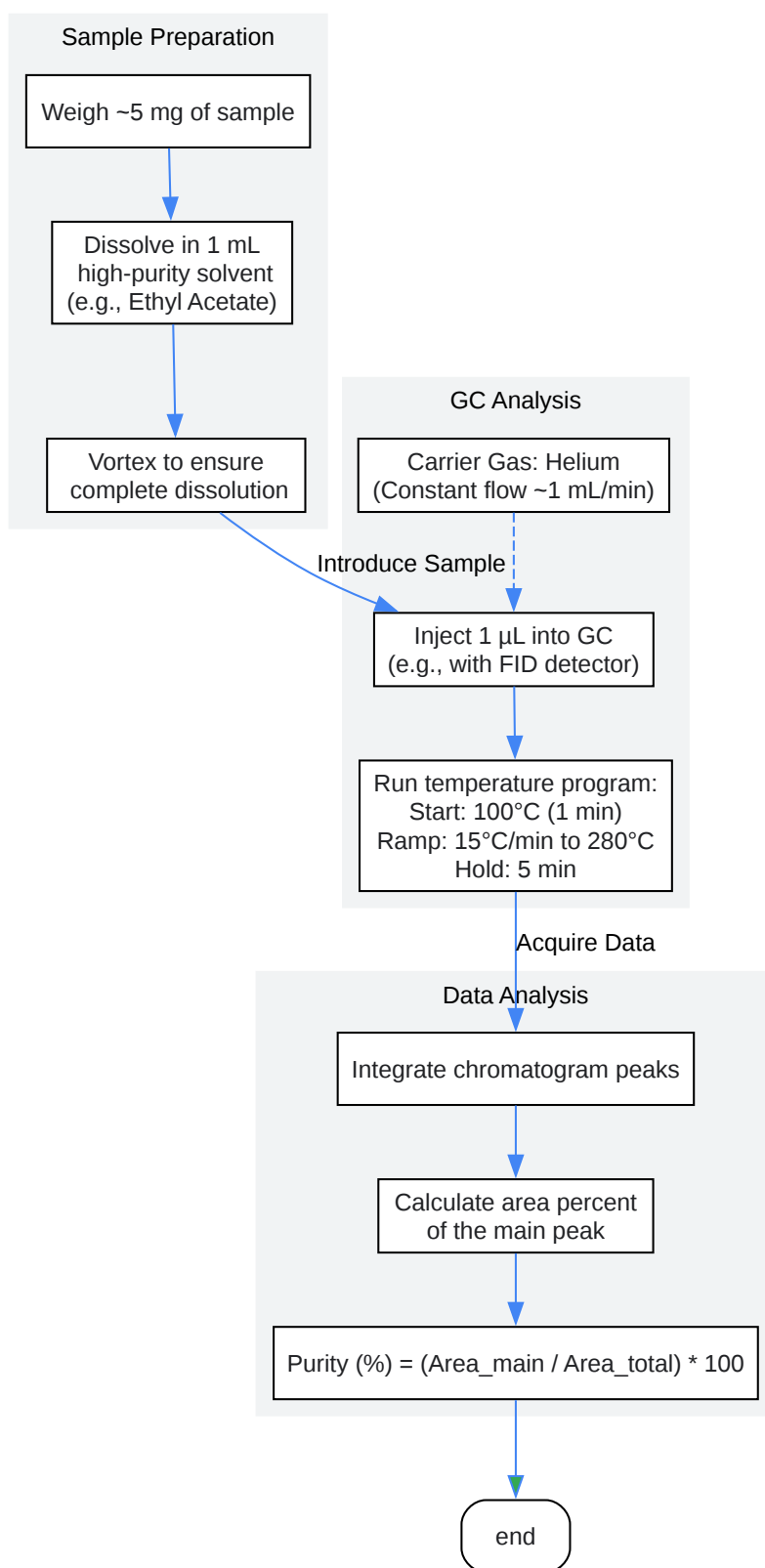
This protocol ensures an accurate determination of the melting range, a key indicator of purity.

- Sample Preparation: Finely powder a small amount of the crystalline sample.

- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
- Heating Profile:
 - Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (~100 °C).
 - Once within 15 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This ensures thermal equilibrium and an accurate reading.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (onset of melting).
 - Record the temperature at which the entire sample becomes a clear liquid (clear melt).
- Validation: A sharp melting range (≤ 2 °C) is indicative of high purity. A broad range suggests the presence of impurities^[2].

Protocol 2: Purity Assessment by Gas Chromatography (GC)

GC is a robust method for assessing the purity of volatile and thermally stable compounds like this pyrazole derivative.



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Caption: Workflow for purity determination by Gas Chromatography (GC).

Causality: The choice of a Flame Ionization Detector (FID) is based on its excellent sensitivity to organic compounds. The temperature program is designed to ensure the elution of the target compound while separating it from any potential lower-boiling starting materials or higher-boiling impurities.

Safety and Handling

Understanding the hazards is critical for safe laboratory practice.

- GHS Hazard Statements: This compound is classified with several hazards based on available data^[1]:
 - H302: Harmful if swallowed^[1].
 - H312: Harmful in contact with skin^[1].
 - H315: Causes skin irritation^[1].
 - H319: Causes serious eye irritation^[1].
 - H332: Harmful if inhaled^[1].
 - H335: May cause respiratory irritation^[1].
- Recommended Precautions:
 - Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.
 - Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
 - Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
 - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Relevance in Research and Development

Substituted pyrazoles are privileged scaffolds in medicinal chemistry. The specific functional groups on **4-bromo-1-methyl-1H-pyrazole-5-carbonitrile** make it a versatile building block. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration. Pyrazole derivatives are explored for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobials[3][4].

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